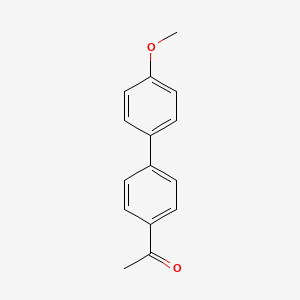

1-(4'-Methoxy-biphenyl-4-yl)-ethanone

描述

The exact mass of the compound 1-(4'-Methoxy-biphenyl-4-yl)-ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4'-Methoxy-biphenyl-4-yl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4'-Methoxy-biphenyl-4-yl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-[4-(4-methoxyphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(17-2)10-8-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITDOOYSOAAUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306718 | |

| Record name | 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-18-6 | |

| Record name | 1-(4′-Methoxy[1,1′-biphenyl]-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13021-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 179420 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13021-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-(4'-Methoxy-biphenyl-4-yl)-ethanone (CAS: 13021-18-6)

This technical guide provides a comprehensive overview of the chemical compound 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, CAS number 13021-18-6. It includes detailed information on its physicochemical properties, synthesis protocols, and potential applications, with a focus on its role as a versatile intermediate in organic synthesis and material science.

Compound Identification and Properties

1-(4'-Methoxy-biphenyl-4-yl)-ethanone is a biphenyl (B1667301) derivative characterized by a methoxy (B1213986) group and an acetyl group at opposite ends of the biphenyl scaffold.[1][2] This structure imparts a unique combination of properties that make it a valuable building block in various chemical syntheses.[1][2]

Table 1: Physicochemical Properties of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone

| Property | Value | Source |

| CAS Number | 13021-18-6 | [2][3][4][5] |

| Molecular Formula | C₁₅H₁₄O₂ | [2][4][6] |

| Molecular Weight | 226.27 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | [7] |

| Melting Point | 150-154 °C | [3][8] |

| Boiling Point | 362.8 °C at 760 mmHg | [2][8] |

| Density | 1.076 g/cm³ | [2][8] |

| InChI Key | AITDOOYSOAAUPM-UHFFFAOYSA-N | [3] |

| SMILES | CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC | [2] |

Table 2: Spectral Data for 1-(4'-Methoxy-biphenyl-4-yl)-ethanone

| Spectrum Type | Data | Source |

| IR (Infrared) | 1676, 1602, 1456, 1236 cm⁻¹ | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.01 (2H, d, J 8.4), 7.64 (2H, d, J 8.3), 7.58 (2H, d, J 8.8), 7.00 (2H, d, J 8.5), 3.86 (3H, s), 2.62 (3H, s) | [3] |

| ¹³C NMR (CDCl₃) | δ 197.6, 159.9, 145.3, 135.3, 132.2, 128.9, 128.3, 126.5, 114.4, 55.3, 26.5 | [3] |

| Mass Spectrum (EI) | m/z 226 (80%, M+), 211 (100%) | [3] |

Synthesis Protocols

The most cited method for the synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone is the Suzuki-Miyaura coupling reaction.[1] An alternative, though less detailed in the context of this specific molecule, is the Friedel-Crafts acylation.[1]

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a highly efficient method for creating a carbon-carbon bond between an organoboron compound and an organic halide.[1] For the synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, this typically involves the reaction of 4-bromoanisole (B123540) with 4-acetylphenylboronic acid.[1][3]

Experimental Protocol:

-

Reactants:

-

4-bromoanisole

-

4-acetylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Ethanol/Water mixture)

-

-

Procedure:

-

To a reaction flask, add 4-bromoanisole, 4-acetylphenylboronic acid, a base, and a solvent.

-

Purge the mixture with an inert gas (e.g., Argon or Nitrogen).

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture under reflux until the starting materials are consumed (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Perform an aqueous workup: extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine.

-

Dry the organic layer over anhydrous sulfate (B86663) (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Yield: An 84% yield has been reported for this synthesis.[3]

Friedel-Crafts Acylation

This classic electrophilic aromatic substitution involves the acylation of an aromatic ring. In a potential synthesis of the target compound, 4-methoxybiphenyl (B1664174) could be acylated using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1]

General Experimental Protocol:

-

Reactants:

-

4-methoxybiphenyl

-

Acetyl chloride (or acetic anhydride)

-

Lewis Acid Catalyst (e.g., AlCl₃)

-

Anhydrous, non-polar solvent (e.g., Dichloromethane, Carbon disulfide)

-

-

Procedure:

-

Dissolve or suspend 4-methoxybiphenyl and the Lewis acid catalyst in the anhydrous solvent in a flask equipped with a stirring mechanism and cooled in an ice bath.

-

Slowly add acetyl chloride to the stirred mixture while maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by carefully pouring it over ice and acidifying with HCl.

-

Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer, remove the solvent, and purify the product.

-

Applications and Research Interest

1-(4'-Methoxy-biphenyl-4-yl)-ethanone is primarily of interest as a versatile intermediate in organic synthesis and as a building block for advanced materials.[1]

Organic Synthesis

The presence of three key functional regions—the methoxy group, the acetyl group, and the biphenyl core—allows for a wide range of chemical modifications.[1][2]

-

The acetyl group can be reduced to an alcohol, oxidized to a carboxylic acid, or used in condensation reactions to build more complex molecular architectures.[2]

-

The methoxy group can be cleaved to a phenol, providing another site for functionalization.[1][2]

-

The biphenyl rings can undergo further electrophilic substitution reactions.[1][2]

Materials Science

The rigid biphenyl core of this molecule makes it an attractive component for organic semiconductors used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1] The biphenyl unit can be incorporated into larger conjugated systems to enhance charge carrier mobility and tune the electronic energy levels of the material.[1] While not used directly in OLEDs, it serves as a precursor for more complex, functional materials.

Potential Biological Activity

Some sources suggest that 1-(4'-Methoxy-biphenyl-4-yl)-ethanone may possess antioxidant properties.[9] While no specific studies on this compound were found, standard assays can be used to evaluate its antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common spectrophotometric method to determine the antioxidant activity of a compound.

-

Principle: The antioxidant compound donates a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, reducing it and causing a color change from violet to yellow, which is measured by a spectrophotometer.

-

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).

-

Sample Preparation: Prepare a series of concentrations of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone in methanol.

-

Reaction: Mix a fixed volume of the DPPH solution with the various concentrations of the test compound. A control sample containing only DPPH and methanol is also prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

-

Safety and Handling

This compound is intended for research use only and should be handled by trained professionals in a laboratory setting.[4] It is classified as an irritant.[2] Users should consult the Safety Data Sheet (SDS) for complete safety and handling information. All chemical products should be treated with the recognition of having unknown hazards and toxicity.[4]

Conclusion

1-(4'-Methoxy-biphenyl-4-yl)-ethanone is a well-characterized compound with significant potential as a synthetic intermediate. Its versatile structure allows for numerous chemical transformations, making it a valuable starting material for the synthesis of complex molecules for pharmaceuticals and materials science. While its direct applications are limited, its role as a foundational building block ensures its continued relevance in chemical research and development. Further studies are warranted to explore its potential biological activities, such as its suggested antioxidant properties.

References

- 1. 1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone | 1705180-66-0 | Benchchem [benchchem.com]

- 2. 1-(4'-Methoxy-biphenyl-4-yl)-ethanone | 13021-18-6 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone | C15H14O2 | CID 301557 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation and Characterization of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation and characterization of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, a biphenyl (B1667301) derivative of interest in medicinal chemistry and materials science.[1][2][3] This document outlines the key physicochemical properties, spectroscopic data, and detailed experimental protocols for its analysis.

Physicochemical Properties

1-(4'-Methoxy-biphenyl-4-yl)-ethanone is a white solid organic compound.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₂ | [5][6][7][8] |

| Molecular Weight | 226.27 g/mol | [6][9][10] |

| CAS Number | 13021-18-6 | [5][7][8][9][10] |

| Melting Point | 149-151 °C | [4][10] |

| Appearance | White solid | [4] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution.[9][11]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [4][10]

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| 8.01 | d | 8.4 | 2H | Aromatic protons ortho to the acetyl group |

| 7.65 | d | 8.3 | 2H | Aromatic protons meta to the acetyl group |

| 7.58 | d | 8.8 | 2H | Aromatic protons ortho to the methoxy (B1213986) group |

| 7.00 | d | 8.5 | 2H | Aromatic protons meta to the methoxy group |

| 3.86 | s | - | 3H | Methoxy protons (-OCH₃) |

| 2.62 | s | - | 3H | Acetyl protons (-COCH₃) |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃) [10]

| Chemical Shift (δ) [ppm] | Assignment |

| 197.6 | Carbonyl carbon (C=O) |

| 159.9 | Aromatic carbon attached to the methoxy group |

| 145.3 | Aromatic carbon attached to the acetyl-bearing phenyl ring |

| 135.3 | Aromatic carbon attached to the acetyl group |

| 132.2 | Aromatic quaternary carbon |

| 128.9 | Aromatic CH |

| 128.3 | Aromatic CH |

| 126.5 | Aromatic CH |

| 114.4 | Aromatic CH |

| 55.3 | Methoxy carbon (-OCH₃) |

| 26.5 | Acetyl methyl carbon (-COCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands [10]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1676 | C=O (Aryl ketone) stretching |

| 1602 | C=C (Aromatic) stretching |

| 1236 | C-O (Ether) stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[12]

Table 4: Mass Spectrometry Data (EI) [10]

| m/z | Relative Intensity (%) | Assignment |

| 226 | 80 | [M]⁺ (Molecular ion) |

| 211 | 100 | [M-CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

1-(4'-Methoxy-biphenyl-4-yl)-ethanone sample

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the 1-(4'-Methoxy-biphenyl-4-yl)-ethanone sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-(4'-Methoxy-biphenyl-4-yl)-ethanone.

Materials and Equipment:

-

Fourier-transform infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.

-

1-(4'-Methoxy-biphenyl-4-yl)-ethanone sample.

-

Spatula.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Compare the obtained spectrum with literature values for confirmation.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone.

Materials and Equipment:

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

-

Direct insertion probe or a chromatographic inlet system (GC-MS).

-

1-(4'-Methoxy-biphenyl-4-yl)-ethanone sample.

-

Suitable solvent for sample introduction (if using a chromatographic inlet).

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injecting a dilute solution into a GC-MS system.

-

Ionization: Ionize the sample using the chosen method (e.g., electron impact at 70 eV).

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) ratio range to detect the molecular ion and fragment ions.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Synthesis and Potential Applications

1-(4'-Methoxy-biphenyl-4-yl)-ethanone is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between 4-acetylphenylboronic acid and a 4-haloanisole.[9] This versatile synthetic route allows for the creation of a wide range of substituted biphenyls.

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][13] Biphenyl derivatives have shown a broad spectrum of activities, including anti-inflammatory, antihypertensive, and anticancer properties.[2][3] The presence of the methoxy and acetyl groups on the biphenyl core of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone provides handles for further chemical modification, making it a valuable intermediate for the synthesis of novel drug candidates.[9]

Visualizations

Experimental Workflow for Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. ijsdr.org [ijsdr.org]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone | C15H14O2 | CID 301557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. echemi.com [echemi.com]

- 9. 1-(4'-Methoxy-biphenyl-4-yl)-ethanone | 13021-18-6 | Benchchem [benchchem.com]

- 10. Synthesis routes of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone [benchchem.com]

- 11. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4'-Methoxy-4-acetylbiphenyl: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4'-methoxy-4-acetylbiphenyl, a biphenyl (B1667301) derivative of interest to researchers and professionals in the fields of medicinal chemistry and drug development. The document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Data Presentation

The spectroscopic data for 4'-methoxy-4-acetylbiphenyl is summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 4'-methoxy-4-acetylbiphenyl were acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of 4'-methoxy-4-acetylbiphenyl (360 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.01 | d | 8.3 | 2H | Ar-H |

| 7.67 | d | 8.3 | 2H | Ar-H |

| 7.60 | d | 8.6 | 2H | Ar-H |

| 7.00 | d | 8.6 | 2H | Ar-H |

| 3.87 | s | - | 3H | -OCH₃ |

| 2.64 | s | - | 3H | -COCH₃ |

| s = singlet, d = doublet |

Table 2: ¹³C NMR Spectroscopic Data of 4'-methoxy-4-acetylbiphenyl (90 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Assignment |

| 197.7 | C=O |

| 159.8 | Ar-C |

| 145.1 | Ar-C |

| 135.5 | Ar-C |

| 132.5 | Ar-C |

| 128.9 | Ar-CH |

| 128.3 | Ar-CH |

| 126.5 | Ar-CH |

| 114.3 | Ar-CH |

| 55.4 | -OCH₃ |

| 26.6 | -COCH₃ |

Infrared (IR) Spectroscopy

Due to the limited availability of a public IR spectrum for 4'-methoxy-4-acetylbiphenyl, the following data for the structurally similar compound 4-acetylbiphenyl (B160227) is provided as a reference. The spectrum was obtained from a sample prepared as a potassium bromide (KBr) pellet.

Table 3: Representative IR Spectroscopic Data of 4-Acetylbiphenyl (KBr Pellet)[2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak-Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch |

| ~1670 | Strong | C=O Stretch (Aryl ketone) |

| ~1600, ~1485, ~1400 | Medium-Strong | Aromatic C=C Bending |

| ~1268 | Strong | C-C(=O)-C Stretch |

| ~840 | Strong | p-Disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

As with the IR data, a publicly available mass spectrum for 4'-methoxy-4-acetylbiphenyl is not readily accessible. Therefore, mass spectral data for 4-acetylbiphenyl, obtained by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), is presented as a representative example.

Table 4: Representative Mass Spectrometry Data of 4-Acetylbiphenyl (Electron Ionization)[2][5][6]

| m/z | Relative Intensity (%) | Assignment |

| 196 | 55.80 | [M]⁺ |

| 181 | 100 | [M-CH₃]⁺ |

| 153 | 36.00 | [M-COCH₃]⁺ |

| 152 | 65.30 | [M-CH₃-CO]⁺ |

| 76 | - | [C₆H₄]⁺ |

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 4'-methoxy-4-acetylbiphenyl was dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 360 MHz and 90 MHz spectrometer, respectively.[1]

¹H NMR Acquisition:

-

Pulse Sequence: Standard one-pulse sequence.

-

Spectral Width: -2 to 10 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform. The resulting spectra were phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation: Approximately 1-2 mg of the solid sample was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture was then compressed in a die under high pressure to form a transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for the analysis.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The sample was dissolved in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL. The solution was then filtered to remove any particulate matter.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used for the analysis.

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C, which was held for 5-10 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

-

Ion Source Temperature: 200-250 °C.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

solubility profile of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, a biphenyl (B1667301) derivative of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature, this guide offers a comprehensive analysis based on its physicochemical properties and established principles of solubility. Additionally, it outlines standard experimental protocols for determining solubility and provides a visual workflow to guide researchers in their laboratory practices.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone is crucial for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2][3] |

| Molecular Weight | 226.27 g/mol | [1] |

| Melting Point | 153-154 °C | [2] |

| Appearance | White to light yellow powder/crystal | |

| XLogP3 | 3.4 | [1] |

The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The XLogP3 value of 3.4 indicates that the compound is lipophilic, suggesting a preference for non-polar organic solvents over polar or aqueous media.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like" and the compound's structure, a qualitative solubility profile can be predicted. The presence of the aromatic biphenyl core and the acetyl group contributes to its non-polar character, while the methoxy (B1213986) group adds a slight degree of polarity.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Non-Polar Solvents | |||

| Hexane | Non-polar | Low | The compound's polarity, though predominantly non-polar, may be too high for significant dissolution in a purely aliphatic hydrocarbon solvent. |

| Toluene (B28343) | Non-polar | Moderate to High | The aromatic nature of toluene can favorably interact with the biphenyl rings of the solute through π-stacking interactions. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | Polar aprotic | High | DCM is a good solvent for a wide range of organic compounds and is expected to effectively solvate 1-(4'-Methoxy-biphenyl-4-yl)-ethanone. |

| Chloroform (B151607) (CHCl₃) | Polar aprotic | High | The compound's solubility in deuterated chloroform (CDCl₃) for NMR analysis is documented, indicating good solubility.[4][5] |

| Tetrahydrofuran (THF) | Polar aprotic | Moderate to High | THF is a versatile solvent capable of dissolving a wide range of compounds with varying polarities. |

| Acetone (B3395972) | Polar aprotic | Moderate | The ketone functionality of acetone can interact with the solute, but its higher polarity compared to DCM or chloroform might limit solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Moderate to High | DMSO is a strong, polar aprotic solvent that can dissolve many poorly soluble compounds. |

| Polar Protic Solvents | |||

| Methanol | Polar protic | Low to Moderate | The presence of the polar methoxy group may allow for some interaction, but the large non-polar biphenyl structure will likely limit solubility. |

| Ethanol | Polar protic | Low to Moderate | Similar to methanol, the overall lipophilic character of the molecule is expected to restrict solubility in short-chain alcohols. |

| Water | Polar protic | Insoluble | The high lipophilicity (XLogP3 = 3.4) indicates very poor aqueous solubility. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.

Objective: To determine the equilibrium solubility of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone in a selection of organic solvents at a specific temperature (e.g., 25 °C).

Materials:

-

1-(4'-Methoxy-biphenyl-4-yl)-ethanone (solid)

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, methanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-(4'-Methoxy-biphenyl-4-yl)-ethanone to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone of known concentrations in the same solvent.

-

Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone.

Caption: A generalized workflow for the experimental determination of solubility.

This guide provides a framework for understanding and determining the solubility profile of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone. While specific experimental data is currently limited in the literature, the provided predictions and methodologies offer a solid foundation for researchers to proceed with their investigations. The generation of precise quantitative solubility data through the described experimental protocol would be a valuable contribution to the scientific community.

References

- 1. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone | C15H14O2 | CID 301557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 1-(4'-METHOXY-BIPHENYL-4-YL)-ETHANONE CAS#: 13021-18-6 [m.chemicalbook.com]

- 4. Synthesis routes of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone [benchchem.com]

- 5. rsc.org [rsc.org]

The Pivotal Role of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-(4'-Methoxy-biphenyl-4-yl)-ethanone, a key synthetic intermediate, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a biphenyl (B1667301) scaffold, a methoxy (B1213986) group, and a reactive acetyl moiety, render it a versatile building block for the construction of complex molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most notably, its critical role as a precursor in the development of bioactive compounds, with a particular focus on its application in the synthesis of selective estrogen receptor modulators (SERMs) like raloxifene (B1678788) derivatives. Detailed experimental protocols for its synthesis, quantitative data, and visualizations of synthetic pathways and relevant biological mechanisms are presented to serve as a valuable resource for researchers and professionals in drug development.

Introduction

The biphenyl moiety is a prevalent scaffold in a multitude of biologically active compounds, liquid crystals, and advanced materials.[1] The functionalization of this core structure is a key strategy in medicinal chemistry to modulate the pharmacological and pharmacokinetic properties of molecules.[1] 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, also known as 4-acetyl-4'-methoxybiphenyl, has emerged as a particularly useful intermediate due to the presence of three distinct functional handles: the acetyl group, the methoxy group, and the biphenyl rings themselves.[2] The acetyl group can be readily transformed into a variety of other functional groups, while the methoxy group can be cleaved to a phenol, offering another site for modification.[1] This versatility makes it an ideal starting material for the synthesis of a diverse array of substituted biphenyls with potential therapeutic applications.[2] This guide will delve into the synthetic routes to this intermediate and explore its utility in the synthesis of medicinally relevant molecules.

Synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone

The synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone can be achieved through several methods, with the Suzuki-Miyaura coupling being a modern and efficient approach. A more traditional method involves the Friedel-Crafts acylation.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] For the synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, this typically involves the reaction of 4-bromoanisole (B123540) with 4-acetylphenylboronic acid.[1][3]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactants: 4-bromoanisole (1.0 equiv), 4-acetylphenylboronic acid (1.2 equiv), Palladium(II) acetate (B1210297) (0.02 equiv), Triphenylphosphine (B44618) (0.08 equiv), and Potassium carbonate (3.0 equiv).

-

Solvent: A mixture of Toluene, Ethanol, and deionized water.

-

Procedure:

-

To a round-bottom flask, add 4-bromoanisole, 4-acetylphenylboronic acid, and potassium carbonate.

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in toluene.

-

Add the catalyst solution to the reaction flask, followed by the solvent mixture.

-

Attach a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

-

Quantitative Data for Suzuki-Miyaura Coupling

| Parameter | Value | Reference |

| Yield | 84% | [3] |

| Melting Point | 150-151 °C | [3] |

| IR (cm⁻¹) | 1676, 1602, 1456, 1236 | [3] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.01 (d, 2H), 7.64 (d, 2H), 7.58 (d, 2H), 7.00 (d, 2H), 3.86 (s, 3H), 2.62 (s, 3H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 197.6, 159.9, 145.3, 135.3, 132.2, 128.9, 128.3, 126.5, 114.4, 55.3, 26.5 | [3] |

| m/z (EI) | 226 (M⁺, 80%), 211 (100%) | [3] |

Friedel-Crafts Acylation

A traditional approach to ketones like 1-(4'-Methoxy-biphenyl-4-yl)-ethanone is the Friedel-Crafts acylation. This method involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. While effective, this method often requires stoichiometric amounts of the catalyst, leading to more waste compared to catalytic methods.[2]

Representative Experimental Protocol: Friedel-Crafts Acylation

-

Reactants: 4-Methoxybiphenyl (B1664174), Acetyl chloride, and Aluminum chloride (AlCl₃).

-

Solvent: An inert solvent such as dichloromethane (B109758) (DCM) or carbon disulfide (CS₂).

-

Procedure:

-

Dissolve 4-methoxybiphenyl in the chosen inert solvent and cool the mixture in an ice bath.

-

Slowly add aluminum chloride to the stirred solution.

-

Add acetyl chloride dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

The reaction is then quenched by carefully pouring it over crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine.

-

The organic layer is then dried over an anhydrous salt and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

-

Role as a Synthetic Intermediate in Drug Discovery

The true value of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules.[4] The acetyl group, in particular, serves as a key handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions, allowing for the introduction of diverse functionalities.[1]

Synthesis of Raloxifene Derivatives

A significant application of this intermediate is in the synthesis of derivatives of Raloxifene, a selective estrogen receptor modulator (SERM).[5][6] SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[7] Raloxifene is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[5]

The synthesis of the core structure of many raloxifene analogues involves a benzothiophene (B83047) backbone. 1-(4'-Methoxy-biphenyl-4-yl)-ethanone can serve as a precursor to the 2-aryl substituent of the benzothiophene core. While a direct, one-pot synthesis from this starting material to a final raloxifene derivative is not typical, its structural elements are incorporated into key intermediates. For instance, the 4-methoxyphenyl (B3050149) group is a common feature in many SERMs. The acetyl group can be elaborated to form the necessary linkages to the rest of the molecule.

Visualizations

Synthetic Pathways

Caption: Synthetic routes to 1-(4'-Methoxy-biphenyl-4-yl)-ethanone.

Suzuki-Miyaura Catalytic Cycle

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

Estrogen Receptor Signaling Pathway

References

- 1. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives [scholarworks.indianapolis.iu.edu]

- 2. 1-(4'-Methoxy-biphenyl-4-yl)-ethanone | 13021-18-6 | Benchchem [benchchem.com]

- 3. Synthesis routes of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone [benchchem.com]

- 4. Cas 13021-18-6,1-(4'-METHOXY-BIPHENYL-4-YL)-ETHANONE | lookchem [lookchem.com]

- 5. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjpps.com [wjpps.com]

An In-depth Technical Guide to Key Reactions of the Acetyl Group in 4'-Methoxy-4-acetylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of key chemical transformations involving the acetyl group of 4'-methoxy-4-acetylbiphenyl. This versatile building block is of significant interest in medicinal chemistry and materials science, and understanding its reactivity is crucial for the synthesis of novel derivatives and analogs. This document outlines experimental protocols, quantitative data, and logical workflows for several important reactions.

Core Reactions and Methodologies

The acetyl moiety of 4'-methoxy-4-acetylbiphenyl is a reactive handle that can undergo a variety of chemical modifications. This guide focuses on five key reaction types:

-

Beckmann Rearrangement: Conversion of the corresponding oxime to an amide.

-

Willgerodt-Kindler Reaction: Transformation of the acetyl group into a thioamide.

-

Reduction: Conversion of the ketone to a secondary alcohol.

-

Oxidation (Baeyer-Villiger): Oxidation of the ketone to an ester.

-

α-Halogenation: Introduction of a halogen atom at the carbon adjacent to the carbonyl group.

Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide.[1][2][3] This reaction is pivotal for accessing N-aryl acetamides from aryl ketones. The first step is the formation of the oxime from 4'-methoxy-4-acetylbiphenyl, followed by the acid-catalyzed rearrangement.

Experimental Protocols

Step 1: Synthesis of 4'-Methoxy-4-acetylbiphenyl Oxime

-

Materials: 4'-methoxy-4-acetylbiphenyl, hydroxylamine (B1172632) hydrochloride, sodium carbonate, ethanol (B145695), water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4'-methoxy-4-acetylbiphenyl (1.0 eq.) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.0 eq.) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired oxime.[4]

-

Step 2: Beckmann Rearrangement to N-(4'-methoxybiphenyl-4-yl)acetamide

-

Materials: 4'-methoxy-4-acetylbiphenyl oxime, polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, trifluoroacetic acid).[1][5]

-

Procedure:

-

Place the 4'-methoxy-4-acetylbiphenyl oxime (1.0 eq.) in a round-bottom flask.

-

Add polyphosphoric acid (excess) and heat the mixture with stirring.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude amide by recrystallization.

-

Quantitative Data

| Reactant | Product | Reagents | Conditions | Yield | Reference |

| 4-Hydroxyacetophenone oxime | N-(4-hydroxyphenyl)acetamide (Paracetamol) | Amberlyst 15, acetic acid | Reflux, 2 h | 66.7% | [6] |

| Acetophenone oxime | Acetanilide | Not specified | Not specified | 94% | [4] |

Note: Data for closely related compounds are provided as specific yield data for 4'-methoxy-4-acetylbiphenyl was not available in the searched literature.

Reaction Workflow

References

The Genesis of a Key Biphenyl Derivative: A Technical Guide to the Discovery and Synthesis of 4'-Methoxy-4-acetylbiphenyl

For Immediate Release

Shanghai, China – December 21, 2025 – In the landscape of organic synthesis and medicinal chemistry, the biphenyl (B1667301) scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its numerous derivatives, 4'-methoxy-4-acetylbiphenyl has emerged as a compound of significant interest. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic methodologies for 4'-methoxy-4-acetylbiphenyl, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The journey to the synthesis of 4'-methoxy-4-acetylbiphenyl is rooted in the broader history of biphenyl chemistry. Early methods for creating biphenyl structures, such as the Gomberg-Bachmann reaction, laid the foundational groundwork for synthesizing more complex derivatives. The development of 4'-methoxy-4-acetylbiphenyl was likely driven by the pursuit of analogues of 4-acetylbiphenyl (B160227) for structure-activity relationship (SAR) studies in drug discovery. The 4-acetylbiphenyl core is recognized as a key pharmacophore in various biologically active compounds, including potential anticancer agents and enzyme inhibitors.

Core Synthetic Methodologies

The synthesis of 4'-methoxy-4-acetylbiphenyl is primarily achieved through two robust and versatile chemical reactions: the Suzuki-Miyaura coupling and the Friedel-Crafts acylation. Each method offers distinct advantages in terms of starting material availability, yield, and scalability.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely utilized method for the formation of carbon-carbon bonds, making it highly suitable for the synthesis of biaryl compounds like 4'-methoxy-4-acetylbiphenyl. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling

A general protocol for the synthesis of 4'-methoxy-4-acetylbiphenyl via Suzuki-Miyaura coupling is as follows:

-

Reaction Setup: To a round-bottom flask, add 4-bromoacetophenone (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (3.0 mmol).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving a palladium catalyst, for instance, palladium(II) acetate (B1210297) (0.02 mmol), and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (0.08 mmol) in a solvent such as toluene (B28343) (5 mL).

-

Reaction Execution: Add the catalyst solution to the reaction flask, followed by a solvent mixture, which can consist of toluene (10 mL), ethanol (B145695) (2.5 mL), and deionized water (2.5 mL). Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

-

Purification: The crude product is then purified, typically by flash column chromatography on silica (B1680970) gel, to yield the pure 4'-methoxy-4-acetylbiphenyl. The structure of the final compound is confirmed using analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy.[1]

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that provides a direct route to aryl ketones. In the context of 4'-methoxy-4-acetylbiphenyl synthesis, this involves the acylation of 4-methoxybiphenyl (B1664174) with an acylating agent, typically in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of 4-Methoxybiphenyl

A plausible laboratory procedure using a traditional Lewis acid is as follows:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in a dry, non-polar solvent like dichloromethane (B109758) (CH₂Cl₂). Cool the suspension to 0°C in an ice bath.

-

Acylating Agent Addition: Dissolve acetyl chloride (1.05 equivalents) in dry dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

-

Substrate Addition: Dissolve 4-methoxybiphenyl (1.0 equivalent) in dry dichloromethane and add it to the dropping funnel. Add the 4-methoxybiphenyl solution dropwise to the reaction mixture.

-

Reaction Progression and Quenching: After the addition is complete, allow the reaction to stir at 0°C for a specified time, monitoring the progress by TLC. Once the reaction is deemed complete, it is carefully quenched by the slow addition of ice-cold water, followed by dilute hydrochloric acid.

-

Work-up and Purification: The organic layer is separated, washed with brine, and dried over an anhydrous salt such as magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography, to afford 4'-methoxy-4-acetylbiphenyl.

Quantitative Data Summary

The selection of a synthetic route often depends on factors such as yield, reaction time, and the cost of reagents. The following table summarizes the quantitative data for the two primary synthetic methods for 4'-methoxy-4-acetylbiphenyl.

| Parameter | Suzuki-Miyaura Coupling | Friedel-Crafts Acylation |

| Starting Materials | 4-Bromoacetophenone, 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl, Acetyl chloride/Acetic anhydride |

| Key Reagents | Palladium catalyst, Base (e.g., K₂CO₃) | Lewis Acid (e.g., AlCl₃) or Zeolite catalyst |

| Typical Solvent | Toluene/Ethanol/Water | Dichloromethane |

| Temperature | 80°C to Reflux | 0°C to Room Temperature |

| Reaction Time | 12 - 24 hours | 1 - 4 hours |

| Reported Yield | Generally moderate to high | ~27% (with zeolite catalyst) |

Visualizing the Synthetic Pathways

To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the chemical transformations involved in the Suzuki-Miyaura coupling and Friedel-Crafts acylation routes to 4'-methoxy-4-acetylbiphenyl.

Caption: Suzuki-Miyaura coupling of 4-bromoacetophenone and 4-methoxyphenylboronic acid.

Caption: Friedel-Crafts acylation of 4-methoxybiphenyl with acetyl chloride.

Relevance in Drug Discovery and Development

While specific research on the biological activity of 4'-methoxy-4-acetylbiphenyl is limited, the broader class of 4-acetylbiphenyl derivatives has shown promise as anticancer agents and enzyme inhibitors. These compounds are often explored for their potential to interact with key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The 4-acetylbiphenyl scaffold serves as a valuable starting point for the design of targeted therapies.

The following diagram illustrates a generalized workflow for the investigation of a novel biphenyl derivative in a drug discovery context.

Caption: A typical workflow for the development of biphenyl-based drug candidates.

Conclusion

The synthesis of 4'-methoxy-4-acetylbiphenyl represents a confluence of historical synthetic methodologies and modern drug discovery principles. Both the Suzuki-Miyaura coupling and Friedel-Crafts acylation provide viable routes to this important biphenyl derivative, each with its own set of advantages. As research into the therapeutic potential of the 4-acetylbiphenyl scaffold continues, a deep understanding of the synthesis and properties of its analogues, such as 4'-methoxy-4-acetylbiphenyl, will be crucial for the development of the next generation of targeted therapies. This technical guide serves as a comprehensive resource for researchers and scientists working at the forefront of this exciting field.

References

Unlocking the Therapeutic Potential of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone and its Analogs: A Guide to Identified Research Gaps

For Immediate Release

This technical guide addresses the current state of research surrounding 1-(4'-Methoxy-biphenyl-4-yl)-ethanone and its analogs, targeting researchers, scientists, and professionals in drug development. It aims to provide a comprehensive overview of existing knowledge and, more importantly, to illuminate promising, yet underexplored, avenues for future investigation. The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, and while analogs of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone have shown biological promise, the core compound itself remains significantly under-investigated. This guide will delve into its synthesis, the biological activities of its structural relatives, and pinpoint the critical research gaps that, if addressed, could lead to the development of novel therapeutic agents.

Synthesis and Characterization of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone

The primary and most efficient method for the synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. For the target compound, this typically involves the reaction of 4-acetylphenylboronic acid with a 4-haloanisole, such as 4-bromoanisole (B123540).[1]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-Acetylphenylboronic acid

-

4-Bromoanisole

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-acetylphenylboronic acid (1.2 equivalents) and 4-bromoanisole (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.

-

Add potassium carbonate (2.0 equivalents) dissolved in a minimal amount of water.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

To the degassed mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield 1-(4'-Methoxy-biphenyl-4-yl)-ethanone as a solid.

Spectroscopic Data

The structural confirmation of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone is achieved through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.01 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.3 Hz, 2H), 7.58 (d, J=8.8 Hz, 2H), 7.00 (d, J=8.5 Hz, 2H), 3.86 (s, 3H), 2.62 (s, 3H)[2] |

| ¹³C NMR (CDCl₃) δ (ppm) | 197.6, 159.9, 145.3, 135.3, 132.2, 128.9, 128.3, 126.5, 114.4, 55.3, 26.5 |

| IR (KBr, cm⁻¹) | 1676 (C=O), 1602, 1456, 1236 |

| Mass Spectrum (EI, m/z) | 226 (M⁺) |

Biological Activities of Analogs and Potential of the Core Compound

While dedicated biological studies on 1-(4'-Methoxy-biphenyl-4-yl)-ethanone are limited, research on its analogs provides compelling evidence for its potential as a therapeutic scaffold. The primary areas of interest are anti-inflammatory and anticancer activities.

Anti-inflammatory and Anticancer Potential

Studies on various substituted biphenyl compounds have demonstrated significant biological activity. For instance, hydroxylated biphenyl derivatives have shown potent anticancer activity against malignant melanoma cells. The introduction of different functional groups on the biphenyl core can modulate the biological activity, highlighting the importance of structure-activity relationship (SAR) studies.

| Analog Structure | Biological Activity | Quantitative Data (IC₅₀) | Reference |

| 3E,3′E-4,4′-(6,6′-bis(allyloxy)-5,5′-dimethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(but-3-en-2-one) | Anticancer (Melanoma) | 1.7 ± 0.5 μM | |

| 3E,3′E-4,4′-(5,5′-dimethoxy-6,6′-bis((3-methylbut-2-en-1-yl)oxy)-[1,1′-biphenyl]-3,3′-diyl)bis(but-3-en-2-one) | Anticancer (Melanoma) | 2.0 ± 0.7 μM | |

| N-heterocyclic analogs of honokiol (B1673403) (a biphenyl-neolignan) | Anti-neuroinflammatory | 1.2 µM and 8.9 µM | |

| Biphenyl amide derivatives | p38 MAP Kinase Inhibition | - |

The data clearly indicates that the biphenyl scaffold is a promising starting point for the development of potent bioactive molecules. The methoxy (B1213986) and acetyl groups on 1-(4'-Methoxy-biphenyl-4-yl)-ethanone offer handles for further chemical modification to optimize activity and selectivity.

Identifying the Research Gaps

The primary research gap is the lack of comprehensive biological evaluation of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone itself . While its role as a synthetic intermediate is established, its intrinsic biological activities remain largely unexplored.[1] This represents a significant missed opportunity, as the promising activities of its analogs suggest that the core structure may possess valuable therapeutic properties.

Key unanswered questions include:

-

What is the cytotoxic profile of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone against a panel of cancer cell lines?

-

Does this compound exhibit anti-inflammatory properties in relevant in vitro and in vivo models?

-

What are the specific molecular targets and signaling pathways modulated by this compound?

-

How do modifications of the methoxy and acetyl groups on the core structure affect its biological activity?

Proposed Research Plan to Address the Gaps

To unlock the potential of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, a systematic investigation into its biological activities is proposed. The following experimental workflow outlines a logical progression of studies.

Caption: Proposed experimental workflow for the biological evaluation of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone.

Detailed Experimental Protocol: Cytotoxicity Screening (MTT Assay)

This protocol is adapted for the initial screening of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).

Materials:

-

Human cancer cell lines

-

1-(4'-Methoxy-biphenyl-4-yl)-ethanone (dissolved in DMSO to create a stock solution)

-

DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Potential Signaling Pathways for Investigation

Based on the activities of related biphenyl compounds, the NF-κB and MAPK signaling pathways are prime candidates for investigation as potential targets of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Its dysregulation is implicated in many cancers and inflammatory diseases.

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. It is frequently hyperactivated in cancer.

Caption: A simplified MAPK/ERK signaling pathway, a key regulator of cell proliferation.

Conclusion

1-(4'-Methoxy-biphenyl-4-yl)-ethanone stands at a crossroads of opportunity in medicinal chemistry. Its straightforward synthesis and the promising biological activities of its analogs strongly suggest that this core compound warrants a thorough investigation. By systematically exploring its cytotoxic and anti-inflammatory potential, and by elucidating its effects on key signaling pathways such as NF-κB and MAPK, researchers can unlock new avenues for the development of novel therapeutics. The research gaps identified in this guide are not merely academic questions; they represent tangible opportunities to expand our arsenal (B13267) of bioactive molecules for the treatment of cancer and inflammatory diseases. The proposed research plan provides a clear and actionable roadmap for the scientific community to realize the full therapeutic potential of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone and its future generations of analogs.

References

Application Note: Synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone via Suzuki-Miyaura Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction

The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for constructing C-C bonds, particularly for the synthesis of biaryl compounds.[1] Its advantages include mild reaction conditions, tolerance to a wide array of functional groups, and the commercial availability of diverse boronic acids and their derivatives.[1] This application note provides a detailed protocol for the synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, a key intermediate in organic synthesis, by coupling 4-bromoanisole (B123540) and 4-acetylphenylboronic acid using a palladium catalyst.[3]

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base.

Figure 1. General reaction scheme for the Suzuki-Miyaura coupling to form 1-(4'-Methoxy-biphenyl-4-yl)-ethanone.

Experimental Protocol

This protocol is adapted from general procedures for Suzuki-Miyaura coupling reactions found in the literature.[1][4][5]

Materials and Reagents

-

4-Bromoanisole (1.0 equiv.)

-

4-Acetylphenylboronic acid (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

Toluene (Solvent)

-

Ethanol (Solvent)

-

Deionized Water (degassed)

-

Ethyl acetate (B1210297) (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas (high purity)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Equipment

-

Three-necked round-bottom flask or Schlenk flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere system (e.g., Schlenk line)

-

Standard laboratory glassware (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

a) Reaction Setup:

-

To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 4-bromoanisole (1.0 mmol, 187 mg), 4-acetylphenylboronic acid (1.2 mmol, 197 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg), to the flask.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[5]

b) Reaction Execution:

-

To the flask containing the solids, add a degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL) via syringe.

-

Heat the reaction mixture to 85-90 °C and stir vigorously under the inert atmosphere.

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[1]

c) Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

-

Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).[1][6]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

-

Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure product.

Data Presentation

Quantitative Data Summary

The following tables summarize the typical reaction conditions and the physicochemical properties of the synthesized compound.

Table 1: Summary of Typical Reaction Components and Conditions

| Parameter | Value / Description |

|---|---|

| Aryl Halide | 4-Bromoanisole |

| Boronic Acid | 4-Acetylphenylboronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent System | Toluene / Ethanol / Water (4:1:1) |

| Temperature | 85-90 °C |

| Reaction Time | 4-12 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

Table 2: Physicochemical and Spectroscopic Data for 1-(4'-Methoxy-biphenyl-4-yl)-ethanone

| Property | Value | Reference |

|---|---|---|

| CAS Number | 13021-18-6 | [7][8][9] |

| Molecular Formula | C₁₅H₁₄O₂ | [7][8][10] |

| Molecular Weight | 226.27 g/mol | [3][7][10] |

| Appearance | White to light yellow crystalline solid | [8][9] |

| Melting Point | 153-158 °C | [7][9] |

| ¹H NMR (CDCl₃, δ ppm) | 8.01 (d, 2H), 7.65 (d, 2H), 7.59 (d, 2H), 6.99 (d, 2H), 3.87 (s, 3H) |[3] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of the target compound.

Caption: A flowchart of the synthesis and purification process.

Suzuki-Miyaura Catalytic Cycle

The reaction mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst.[11][12][13]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Palladium catalysts and organic solvents are hazardous. Handle them in a well-ventilated fume hood.

-

The reaction is performed under an inert atmosphere; ensure all glassware is properly dried to avoid introducing moisture.

-

Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. 1-(4'-Methoxy-biphenyl-4-yl)-ethanone | 13021-18-6 | Benchchem [benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. guidechem.com [guidechem.com]

- 8. 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | CymitQuimica [cymitquimica.com]

- 9. 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | 13021-18-6 | TCI EUROPE N.V. [tcichemicals.com]

- 10. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone | C15H14O2 | CID 301557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. youtube.com [youtube.com]

Application Note: Synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and powerful method in organic synthesis for the formation of aryl ketones.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, providing a direct route to introduce a keto-functional group.[3] The resulting aryl ketones are valuable precursors and intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] This application note provides a detailed protocol for the synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone from 4-methoxybiphenyl (B1664174) via Friedel-Crafts acylation. The methoxy (B1213986) and ketone functionalities on the biphenyl (B1667301) scaffold make the product a versatile intermediate for further chemical modifications.[4]

Principle of the Reaction

The Friedel-Crafts acylation of 4-methoxybiphenyl proceeds through an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acylating agent (acetyl chloride or acetic anhydride) to form a highly reactive acylium ion.[5] This electrophile is then attacked by the electron-rich π-system of the 4-methoxybiphenyl ring. Due to the presence of the activating methoxy group, the acylation is expected to occur predominantly at the para position of the unsubstituted phenyl ring, yielding 1-(4'-Methoxy-biphenyl-4-yl)-ethanone. The ketone product forms a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous work-up to liberate the desired product.[5]

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

| Property | 4-methoxybiphenyl (Starting Material) | 1-(4'-Methoxy-biphenyl-4-yl)-ethanone (Product) |

| Molecular Formula | C₁₃H₁₂O | C₁₅H₁₄O₂ |

| Molecular Weight | 184.23 g/mol [6] | 226.27 g/mol [4] |